molecular formula C30H22O10 B1237619 Rugulosine

Rugulosine

Cat. No. B1237619
M. Wt: 542.5 g/mol
InChI Key: QFDPVUTXKUGISP-OFUQQYEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rugulosine is a natural product found in Chrysoporthe with data available.

Scientific Research Applications

Rugulosine's Potential as an Anti-Microbial Agent

Rugulosine has been studied for its antimicrobial properties. A notable application is its activity against methicillin-resistant Staphylococcus aureus (MRSA), which is a significant concern in healthcare settings. Rugulosine A, B, and C, extracted from Penicillium radicum, showed promising antimicrobial effects against MRSA (Yamazaki et al., 2010).

Anti-Influenza Properties

Studies have indicated that rugulosine exhibits anti-influenza properties. Its effectiveness was demonstrated in chicken eggs and cultured chorioallantois, showing a higher potency than 1-adamantanamine, a known anti-influenza drug. Additionally, rugulosine provided protection against aerosol influenzal infection in mice (Nakamura et al., 1974).

Role in Plant Defense Mechanisms

Rugulosine's role in plant defense is another area of research interest. For instance, it has been found in white spruce seedlings colonized by rugulosin-producing endophytes. These compounds appeared to impair the growth of spruce budworm, suggesting a natural insect-repellent role for rugulosine in certain plants (Sumarah et al., 2005).

Investigation of Biosynthetic Pathways

Research has also focused on understanding the biosynthetic pathways of rugulosine. A study on Talaromyces sp. YE3016, a fungal endophyte, revealed the rug gene cluster, which governs the biosynthesis of rugulosine A and skyrin. This research provides insights into the molecular architecture of these compounds, which could have implications for synthetic biology applications (Han et al., 2021).

Anti-Phage Effects

Additionally, rugulosine has demonstrated anti-phage effects. It was observed to inhibit the penetration of phage RNA into host bacteria and also affected early intracellular reactions necessary for phage multiplication (Nakamura et al., 1971).

properties

Molecular Formula

C30H22O10

Molecular Weight

542.5 g/mol

IUPAC Name

(14S,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone

InChI

InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3/t15?,16?,19?,20?,23-,24-,29?,30?/m0/s1

InChI Key

QFDPVUTXKUGISP-OFUQQYEPSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4[C@H](C5C3(C2=O)C6[C@H](C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O

synonyms

(+)-rugulosin
rugulosin
rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-isomer
rugulosin, (2R,2'R)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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